molecular formula C9H8BrClN4 B2858078 4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine CAS No. 1249028-51-0

4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine

Cat. No.: B2858078
CAS No.: 1249028-51-0
M. Wt: 287.55
InChI Key: LORLLPBLXAZPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 6-chloropyrimidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid
  • 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole

Uniqueness

4-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-6-chloropyrimidine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

4-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN4/c1-5-9(10)6(2)15(14-5)8-3-7(11)12-4-13-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORLLPBLXAZPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=NC=N2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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